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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683507 Get Quote

A Potent and Selective AMPA/Kainate Receptor
Antagonist
This technical guide provides a comprehensive overview of the discovery, synthesis, and

pharmacological characterization of YM-900, a potent and selective antagonist of the α-amino-

3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document is

intended for researchers, scientists, and professionals in the field of drug development.

Discovery of YM-900
YM-900, also known as YM90K, was identified through a focused research program aimed at

developing neuroprotective agents targeting glutamate receptors.[1] The discovery process

was driven by the need for potent and selective antagonists for the AMPA/kainate receptors,

which are implicated in the pathophysiology of various neurological disorders, including

ischemic stroke.

The development of YM-900 was part of a broader investigation into quinoxalinedione

derivatives as AMPA receptor antagonists. The core strategy involved the synthesis and

pharmacological evaluation of a series of these compounds to establish structure-activity

relationships (SAR). This systematic approach allowed for the optimization of potency and

selectivity.
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A key publication from Yamanouchi Pharmaceutical Co., Ltd. describes the design and

synthesis of a series of 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-

nitroquinoxalinediones. The evaluation of these compounds for their ability to inhibit [3H]AMPA

binding to rat brain membranes led to the identification of YM-900 as a particularly potent and

selective compound.

Chemical Synthesis of YM-900
The synthesis of YM-900 (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione) is based

on the construction of the quinoxalinedione core followed by the introduction of the imidazole

and nitro functional groups. The general synthetic approach for this class of compounds is

outlined below.

Experimental Protocol: Synthesis of YM-900
A detailed, step-by-step synthesis protocol for YM-900 is not publicly available in the reviewed

literature. However, based on the synthesis of related quinoxalinedione analogs, a plausible

synthetic route can be outlined. The synthesis would likely involve the condensation of a

substituted o-phenylenediamine with oxalic acid or its derivatives to form the quinoxalinedione

ring. The specific starting materials would be chosen to allow for the subsequent introduction of

the nitro and imidazole groups at the desired positions.

A general synthetic scheme for related quinoxalinediones is described in the literature. The

synthesis of novel 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones

involved the reaction of appropriately substituted benzene derivatives to construct the core

quinoxalinedione structure.

Pharmacological Profile
YM-900 is a potent and selective antagonist at the AMPA and kainate receptors, with

significantly lower affinity for NMDA receptors.[1] This selectivity is a key feature, as it may offer

a more favorable side-effect profile compared to non-selective glutamate receptor antagonists.

Quantitative Data
The following tables summarize the key quantitative data for YM-900 and its comparators.
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Table 1: Receptor Binding Affinity of YM-900[1]

Radioligand Receptor Site Ki (µM)

[3H]-AMPA AMPA 0.084

[3H]-Kainate Kainate 2.2

[3H]-L-glutamate NMDA > 100

[3H]-Glycine Glycine (on NMDA) 37

Table 2: In Vivo Anticonvulsant Activity of YM-900 in DBA/2 Mice (Audiogenic Seizure Model)[1]

Compound ED50 (mg/kg, i.p.) for Tonic Seizure

YM-900 2.54

NBQX 7.17

Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of YM-900 for various glutamate receptor subtypes.

Methodology:

Membrane Preparation: Crude synaptic membranes are prepared from the whole brains of

male Wistar rats. The brain tissue is homogenized in ice-cold 0.32 M sucrose. The

homogenate is centrifuged, and the resulting pellet is resuspended and centrifuged again.

The final pellet is washed with 50 mM Tris-HCl buffer and stored at -80°C.

[3H]-AMPA Binding Assay: The membrane preparation is incubated with 5 nM [3H]-AMPA in

50 mM Tris-HCl buffer containing 100 mM KSCN at 4°C for 30 minutes. Non-specific binding

is determined in the presence of 1 mM L-glutamate.

[3H]-Kainate Binding Assay: The membrane preparation is incubated with 20 nM [3H]-

kainate in 50 mM Tris-HCl buffer at 4°C for 60 minutes. Non-specific binding is determined in
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the presence of 100 µM kainate.

[3H]-L-glutamate and [3H]-Glycine Binding Assays: Assays for NMDA and glycine binding

sites are performed using [3H]-L-glutamate and [3H]-glycine, respectively, according to

established protocols.

Data Analysis: The radioactivity is measured by liquid scintillation counting. The inhibition

constant (Ki) is calculated from the IC50 value (concentration of the drug that inhibits 50% of

specific binding) using the Cheng-Prusoff equation.[1]

In Vivo Neuroprotection Studies: Focal Ischemia Model
in Rats
Objective: To evaluate the neuroprotective effects of YM-900 in a rat model of stroke.

Methodology:

Animal Model: Male F344 rats are used. Focal cerebral ischemia is induced by permanent

occlusion of the middle cerebral artery (MCA).

Surgical Procedure: The rats are anesthetized, and the right MCA is exposed via a

subtemporal craniectomy. The MCA is then permanently occluded by electrocoagulation.

Drug Administration: YM-900 is administered as an intravenous bolus followed by a

continuous infusion for 4 hours, starting immediately after the MCA occlusion.

Infarct Volume Assessment: Twenty-four hours after the MCA occlusion, the rats are

euthanized, and their brains are removed. The brains are sliced into coronal sections and

stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The

volume of the ischemic damage is then quantified.[1]

Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
YM-900 exerts its effects by blocking the AMPA receptor, a key component of excitatory

neurotransmission in the central nervous system. The following diagram illustrates the

canonical AMPA receptor signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2820446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2820446/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cell Membrane Intracellular Space

Glutamate AMPA Receptor
Binds

Na+/Ca2+ Influx
Opens

Depolarization Downstream Signaling
(e.g., CaMKII, PKC, MAPK)

Synaptic Plasticity
(LTP/LTD)

YM-900
Blocks

Click to download full resolution via product page

Caption: AMPA Receptor Signaling Pathway and the inhibitory action of YM-900.

Experimental Workflow for YM-900 Evaluation
The following diagram outlines the typical experimental workflow for the preclinical evaluation

of a novel neuroprotective agent like YM-900.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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